1-(Cyclopent-3-en-1-yl)-4-fluorobenzene

Description

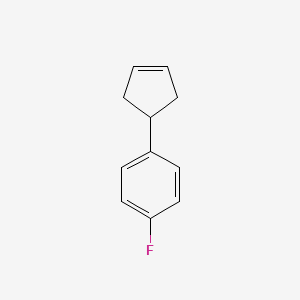

1-(Cyclopent-3-en-1-yl)-4-fluorobenzene is an aromatic compound featuring a fluorobenzene core substituted at the para position with a cyclopent-3-en-1-yl group.

Properties

Molecular Formula |

C11H11F |

|---|---|

Molecular Weight |

162.20 g/mol |

IUPAC Name |

1-cyclopent-3-en-1-yl-4-fluorobenzene |

InChI |

InChI=1S/C11H11F/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h1-2,5-9H,3-4H2 |

InChI Key |

HLJHGCOXXQBAIY-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CCC1C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopent-3-en-1-yl)-4-fluorobenzene typically involves the reaction of cyclopent-3-en-1-yl derivatives with fluorobenzene under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a cyclopent-3-en-1-yl boronic acid or ester reacts with 4-fluorobenzene in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of 1-(Cyclopent-3-en-1-yl)-4-fluorobenzene may involve large-scale palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopent-3-en-1-yl)-4-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nitrating agents (e.g., nitric acid and sulfuric acid), halogenating agents (e.g., chlorine or bromine in the presence of a Lewis acid catalyst).

Major Products Formed

Oxidation: Cyclopent-3-en-1-yl ketones or alcohols.

Reduction: Cyclopentane derivatives.

Substitution: Various substituted fluorobenzene derivatives.

Scientific Research Applications

1-(Cyclopent-3-en-1-yl)-4-fluorobenzene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopent-3-en-1-yl)-4-fluorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopentene and fluorobenzene moieties can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key fluorobenzene derivatives from the evidence, highlighting substituent diversity and their impact on properties:

Key Comparative Insights:

Substituent Effects on Physical Properties :

- Volatility : Compounds with smaller substituents (e.g., -CF₂H in 1-(Difluoromethyl)-4-fluorobenzene) exhibit higher volatility compared to bulkier groups like -CHBr₂ or cyclopropane derivatives .

- Boiling Points : Halogenated derivatives (e.g., 1-(Dibromomethyl)-4-fluorobenzene) have higher boiling points due to increased molecular weight and halogen polarity .

Reactivity and Synthesis :

- Click Chemistry : 1-(Azidomethyl)-4-fluorobenzene serves as a key intermediate for synthesizing triazoles, demonstrating high efficiency in copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Etherification : Ether-linked derivatives (e.g., 1-(3-Bromopropoxy)-4-fluorobenzene) are synthesized via iron-catalyzed O-alkylation, though yields remain moderate (43–53%) .

Applications: Pharmaceuticals: Amino- and alkoxy-substituted derivatives (e.g., 1-(3-Aminopropoxy)-4-fluorobenzene hydrochloride) are critical intermediates for drug development . Materials Science: Brominated analogs (e.g., 1-(3-Bromoprop-1-yn-1-yl)-4-fluorobenzene) are used in cross-coupling reactions to build complex organic frameworks .

Structural Nuances: Cyclopentene vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.